molecular formula C₁₈H₂₀D₃NO₃ B1152571 8-Propyl Etodolac-d3

8-Propyl Etodolac-d3

Cat. No.: B1152571
M. Wt: 304.4
Attention: For research use only. Not for human or veterinary use.
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Description

8-Propyl Etodolac-d3 is a deuterated analog of etodolac, a non-steroidal anti-inflammatory drug (NSAID) with a modified structure featuring a propyl group at the 8-position and three deuterium atoms replacing hydrogens at the 2,2,2-positions of the ethyl side chain. Its molecular formula is C₁₈H₂₀D₃NO₃, with a molecular weight of 304.40 g/mol (calculated from the non-deuterated form: C₁₈H₂₃NO₃, 301.38 g/mol) . This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays for quantifying etodolac and its metabolites in biological matrices .

Key structural features include:

  • A pyrano[3,4-b]indole core.
  • A propyl substituent at the 8-position (C₈).
  • A deuterated ethyl group (CD₃) at the 1-position .

Handling Notes:

  • Classified as a controlled product with a short shelf life, requiring storage at 0–6°C .

Properties

Molecular Formula

C₁₈H₂₀D₃NO₃

Molecular Weight

304.4

Synonyms

1-Ethyl-1,3,4,9-tetrahydro-8-propyl-pyrano[3,4-b]indole-1-acetic Acid-d3;  NSC 282127-d3

Origin of Product

United States

Comparison with Similar Compounds

Etodolac Derivatives

The table below compares 8-propyl etodolac-d3 with structurally related etodolac analogs:

Compound Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound R₁ = CD₃ (deuterated ethyl), R₂ = C₃H₇ (propyl) C₁₈H₂₀D₃NO₃ 304.40 Analytical standard for LC-MS/MS
1-Isopropyl Etodolac R₁ = CH(CH₃)₂, R₂ = C₂H₅ C₁₈H₂₃NO₃ 301.38 Research on anti-inflammatory activity
1-Propyl Etodolac R₁ = C₃H₇, R₂ = C₂H₅ C₁₈H₂₃NO₃ 301.38 Metabolic stability studies
Standard Etodolac R₁ = C₂H₅, R₂ = H C₁₇H₂₁NO₃ 287.35 NSAID for osteoarthritis treatment

Key Findings :

  • Deuteration reduces metabolic degradation by deuterium kinetic isotope effects (DKIE), enhancing utility in tracer studies .

Deuterated Reference Standards

This compound shares functional similarities with other deuterated compounds used in analytical workflows:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications
Ecgonine Methylester-D3.HCl C₁₀H₁₄D₃NO₃·HCl 238.73 Forensic toxicology (cocaine metabolite analysis)
EDDP-D3 Perchlorate C₂₀H₂₁D₃N⁺·ClO₄⁻ 380.89 Opioid metabolite quantification
This compound C₁₈H₂₀D₃NO₃ 304.40 NSAID pharmacokinetic studies

Comparison Highlights :

  • Unlike Ecgonine Methylester-D3 or EDDP-D3 , which are used in toxicology, this compound is tailored for NSAID research, reflecting its niche in inflammation and pain management studies .
  • All deuterated standards require stringent storage conditions (e.g., refrigeration) to maintain stability .

Research Findings and Stability Analysis

Thermal and Structural Stability

  • X-ray crystallography studies of etodolac analogs reveal that the 8-propyl group exhibits significant thermal librational movement, suggesting conformational flexibility that may influence binding affinity or metabolic pathways .
  • In contrast, the 7-ethyl group in non-deuterated etodolac shows lower thermal motion, implying greater structural rigidity .

Analytical Performance

  • This compound demonstrates >99% isotopic purity in LC-MS/MS applications, critical for minimizing background interference in trace-level quantification .
  • Its deuterated ethyl group provides a distinct mass shift (+3 Da) from non-deuterated etodolac, enabling precise differentiation in chromatograms .

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